Methyl 3-(3-((3-methoxybenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Synthesis and Structural Analysis
A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been developed, showcasing a new suitable method of synthesis by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The structural analysis through elemental analysis, NMR, LC/MS, and X-ray diffraction confirmed the compound's structure and the presence of a strong intramolecular hydrogen bond (Kovalenko et al., 2019).
Research on the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines discusses the reaction of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, showcasing another approach to synthesizing related compounds (White & Baker, 1990).
Antimicrobial and Antiviral Properties
A study on mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands revealed antimicrobial activity, including against resistant bacteria, indicating potential applications in developing new antimicrobial agents (Chai et al., 2017).
Methylation studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate for hepatitis B virus replication inhibition highlight the potential antiviral applications of related compounds, demonstrating significant inhibition in vitro at 10 µM concentration (Kovalenko et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[3-[(3-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-15-5-3-4-13(10-15)12-22-18(25)8-9-24-19(26)16-7-6-14(20(27)29-2)11-17(16)23-21(24)30/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRARDOYODDPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.